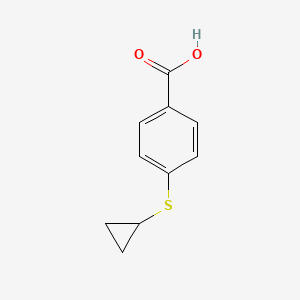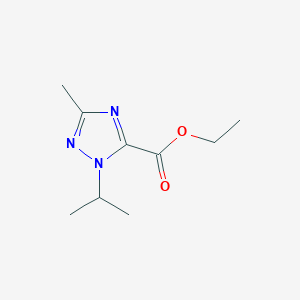
2,2-Dimethylcyclobutan-1-ol
Übersicht
Beschreibung
2,2-Dimethylcyclobutan-1-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacy
2,2-Dimethylcyclobutan-1-ol: wird in der pharmazeutischen Industrie als Vorläufer und Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt. Seine Struktur ist vorteilhaft bei der Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen .
Medicine
In der Medizin werden Derivate dieser Verbindung auf ihr Potenzial untersucht, neue Behandlungsmöglichkeiten zu schaffen. Die Modifikation dieses Moleküls kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen .
Food Industry
Die Lebensmittelindustrie untersucht den Einsatz von Derivaten von This compound als Zusatzstoffe oder Konservierungsstoffe aufgrund ihrer Stabilität und ihres Potenzials, die Haltbarkeit von Produkten zu verlängern .
Cosmetics
In der Kosmetik kann This compound zur Synthese von Inhaltsstoffen verwendet werden, die die Stabilität und Leistung von Produkten verbessern. Seine Derivate können als Weichmacher oder Konditionierungsmittel wirken .
Catalysis
Diese Verbindung spielt eine Rolle in der Katalyse, wo sie Teil von Katalysatorsystemen sein kann, die verschiedene chemische Reaktionen ermöglichen, was die Effizienz und Selektivität in synthetischen Prozessen möglicherweise erhöht .
Chromatography
In der Chromatographie kann This compound verwendet werden, um stationäre Phasen zu modifizieren oder als Lösungsmittelmodifikator, um die Trennung komplexer Gemische zu verbessern .
Biotechnology
Biotechnologische Anwendungen umfassen die Verwendung von This compound bei der Synthese von Biomolekülen oder als Baustein bei der Konstruktion biologisch aktiver Verbindungen .
Nanotechnology
Die einzigartigen Eigenschaften von This compound machen es zu einem Kandidaten für die Herstellung von Nanomaterialien mit spezifischen Funktionalitäten und tragen so zu Fortschritten in Nanotechnologieanwendungen bei .
Eigenschaften
IUPAC Name |
2,2-dimethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDLTIWJSWMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35301-44-1 | |
| Record name | 2,2-dimethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)






![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)


